The synthesis of 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is described in the context of developing novel α1-adrenoceptor antagonists []. While the specific synthesis of this compound is not detailed in the provided papers, the general synthesis approach for similar arylsulfonamide derivatives involves reacting an (aryloxy)ethyl alicyclic amine with an appropriate arylsulfonyl chloride. The specific reagents and reaction conditions may vary depending on the desired substituents on the arylsulfonamide scaffold.
2-Ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide acts as an antagonist for α1A and α1D adrenoceptors []. While the exact binding mode is not detailed in the provided literature, it is likely that the compound interacts with the receptors through a combination of hydrogen bonding, hydrophobic interactions, and potentially π-π stacking between the aromatic rings of the compound and the receptor binding pocket. By blocking these receptors, the compound can inhibit the downstream signaling pathways activated by norepinephrine and epinephrine, potentially leading to a relaxation of smooth muscle in the lower urinary tract.
Research suggests that 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a potential therapeutic agent for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) []. This is attributed to its potent and selective antagonism of α1A and α1D adrenoceptors, which are involved in the regulation of smooth muscle tone in the prostate and bladder neck.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: